3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol
Overview
Description
Synthesis Analysis
The synthesis of disiloxane compounds can be achieved through different methods. For instance, a scalable synthesis of 1,3-diphenyldisiloxane from phenylsilane is described as a simple, one-pot, high-yielding process . This mechano-chemical procedure provides a convenient route to hydrido-disiloxanes. Similarly, the synthesis of 1,3-dimethoxy-1,3-dimethyl-1,3-diphenyldisiloxane and related compounds involves the use of IR and NMR spectroscopy to confirm their structures . These methods could potentially be adapted for the synthesis of "3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol" by altering the functional groups attached to the disiloxane core.
Molecular Structure Analysis
The molecular structure of disiloxane compounds can be determined using various spectroscopic techniques and X-ray diffraction. For example, the structure of 1,3-dimethoxy-1,3-tetraphenyldisiloxane was confirmed by X-ray diffraction . The molecular structure is crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
Disiloxanes can participate in various chemical reactions. The paper on tris(1,1,3,3-tetramethyl-1,3-divinyldisiloxane)diplatinum discusses its use in hydrosilylation of alkenes and alkynes, as well as for the reduction of amides . These reactions are indicative of the versatility of disiloxane compounds in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of disiloxane compounds are diverse. The volumetric and refractive properties of mixtures containing 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane have been studied, providing insight into the interactions between disiloxanes and other organosilicon compounds . Additionally, the novel dicarboxylic acid derivative of tetramethyldisiloxane has been shown to form supramolecular structures with a copper complex, highlighting the potential for creating complex architectures .
Scientific Research Applications
Applications in Material Science and Polymer Research
Organosilicon compounds, such as 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol, play a pivotal role in material science and polymer research. These compounds are integral in modifying wood properties, enhancing durability, and providing water repellency. Studies have demonstrated their effectiveness in surface treatments and full impregnation processes of wood, utilizing organo-functional silanes alongside tetraalkoxysilanes in sol-gel processes, and employing chlorosilanes and trimethylsilyl derivatives for comprehensive wood impregnation. These modifications result in improved dimensional stability, enhanced durability against decay, increased fire resistance, and better hydrophobic properties. The combination of silicon-based systems with other chemicals has been essential for achieving satisfactory results in decay and fire resistance, indicating their significant potential in applications subjected to hazard class III conditions, such as outdoor above-ground exposure (Mai & Militz, 2004).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that this compound is a type of organosilicon compound, which are often used in the synthesis of polymers and other complex organic compounds .
Mode of Action
This compound contains reactive Si-H groups in its molecular structure . These groups can participate in hydrosilylation reactions, which involve the addition of Si-H across a carbon-carbon double bond . This allows the compound to act as a reducing agent in certain reactions .
Biochemical Pathways
It is known that organosilicon compounds like this one can be used in the synthesis of copolymers . These copolymers can have a wide range of applications, from materials science to biochemistry .
Pharmacokinetics
It is known that the compound is soluble in many organic solvents , which could potentially influence its bioavailability.
Result of Action
The result of the compound’s action largely depends on the specific reaction it is involved in . In general, it can be used to synthesize a variety of other compounds, including mono-functionalized siloxane derivatives and alkyl halides .
Action Environment
The action of this compound can be influenced by various environmental factors . For example, it is sensitive to moisture and reacts with aqueous base . Therefore, it is typically stored under inert gas and at low temperatures . Additionally, the compound’s reactivity can be influenced by the presence of catalysts .
properties
IUPAC Name |
3-[[3-hydroxypropyl(dimethyl)silyl]oxy-dimethylsilyl]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26O3Si2/c1-14(2,9-5-7-11)13-15(3,4)10-6-8-12/h11-12H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPWSRVEMSGMKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCO)O[Si](C)(C)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26O3Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170899 | |
Record name | 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60170899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
18001-97-3 | |
Record name | 3,3′-(1,1,3,3-Tetramethyl-1,3-disiloxanediyl)bis[1-propanol] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18001-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018001973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60170899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-(1,1,3,3-tetramethyldisiloxane-1,3-diyl)dipropanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.091 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What role does 1,3-bis(hydroxypropyl)tetramethyldisiloxane play in the synthesis of organometallic polymers described in the research?
A1: In the research paper "New Organometallic Polymers by Polycondensation of Ferrocene and Siloxane Derivatives" [], 1,3-bis(hydroxypropyl)tetramethyldisiloxane (HP0) acts as a monomer alongside 1,1'-di(chlorocarbonyl)ferrocene (CAFc) to create novel polyester polymers. The researchers aimed to synthesize and characterize a series of condensation polymers incorporating both ferrocene and siloxane units to study their combined properties.
Q2: How does the incorporation of 1,3-bis(hydroxypropyl)tetramethyldisiloxane into the polymer backbone influence the material's properties?
A2: While the paper doesn't directly compare the properties of polymers with and without HP0, it highlights that incorporating siloxane units generally aims to improve properties like flexibility, thermal stability, and solubility. [] The researchers investigated the synthesized polymers' thermal, mesomorphic, viscometric, and solubility behaviors, suggesting these properties are influenced by the presence of HP0 in the polymer structure.
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